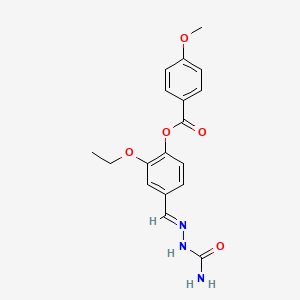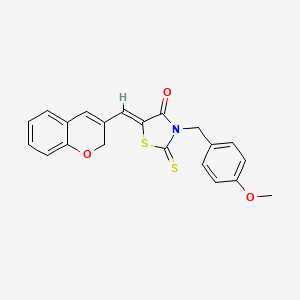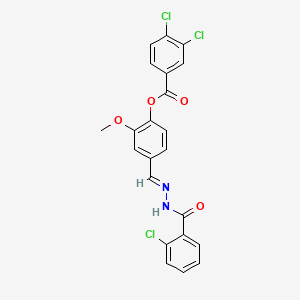
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドの合成は、通常、以下の手順を含みます。
ヒドラゾンの形成: 最初のステップでは、4-ブトキシベンズアルデヒドとヒドラジン水和物を縮合させて、ヒドラゾン中間体を形成します。
アシル化: 次に、ヒドラゾン中間体を、トリエチルアミンなどの塩基の存在下で、4-メチルベンゾイルクロリドでアシル化して、最終生成物を得ます。
反応条件には、一般的に以下が含まれます。
- 溶媒: エタノールまたはメタノール
- 温度: 室温から還流
- 反応時間: 数時間から一晩
工業的生産方法
この化合物の工業的生産は、おそらく同様の合成経路に従いますが、収率と純度を最適化するために、連続フローリアクターを利用して、より大規模に行われます。反応条件を正確に制御するための自動システムの使用は、一貫性と効率を確保するために不可欠です。
化学反応の分析
反応の種類
N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、対応するオキソ誘導体の形成につながる可能性があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用した還元反応は、ヒドラゾン結合をヒドラジン誘導体に変換できます。
置換: ブトキシ基は、求核置換反応によって他のアルコキシ基で置換できます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: エタノールまたはメタノール中の水素化ホウ素ナトリウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン。
主な生成物
酸化: 官能基が変化したオキソ誘導体。
還元: ヒドラジン誘導体。
置換: ブトキシ基が別のアルコキシ基で置換された化合物。
科学的研究の応用
化学
化学では、N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドは、他の複雑な分子の合成のための前駆体として使用されます。そのユニークな構造により、さまざまな化学変換の探索と新しい合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について調査されています。そのヒドラゾン結合は、金属イオンと安定な錯体を形成する能力により、特に注目を集めており、新しい薬剤や診断薬の開発に役立つ可能性があります。
医学
医学では、研究者は、この化合物の抗癌剤または抗炎症剤としての可能性を探求する可能性があります。ベンザミド部分の存在は、酵素や受容体などの生物学的標的との可能な相互作用を示唆しています。
産業
産業用途では、N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドは、新しい材料の開発や、染料、ポリマー、その他の特殊化学物質の合成における中間体として使用できる可能性があります。
作用機序
N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドがその効果を発揮するメカニズムは、分子標的との相互作用に依存します。ヒドラゾン結合は金属イオンと相互作用し、金属補因子を必要とする酵素を阻害する可能性があります。ベンザミド部分は、特定の受容体や酵素と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- N-(2-(2-(4-メトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミド
- N-(2-(2-(4-エトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミド
- N-(2-(2-(4-クロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミド
独自性
N-(2-(2-(4-ブトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミドは、ブトキシ基の存在により、その溶解性、反応性、生物学的標的との相互作用に影響を与える可能性があり、ユニークです。この構造変異は、アナログと比較して、異なる生物活性や化学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
Uniqueness
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
767335-50-2 |
|---|---|
分子式 |
C21H25N3O3 |
分子量 |
367.4 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-4-13-27-19-11-7-17(8-12-19)14-23-24-20(25)15-22-21(26)18-9-5-16(2)6-10-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26)(H,24,25)/b23-14+ |
InChIキー |
DETSJMJPZMEBKW-OEAKJJBVSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)


![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)

![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)


![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)
